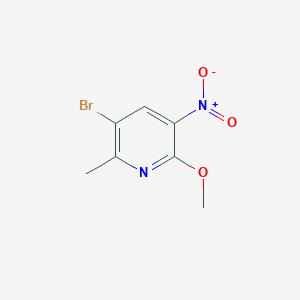

3-Bromo-6-methoxy-2-methyl-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-6-methoxy-2-methyl-5-nitropyridine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a nitro group and other functional groups at various positions.

Synthesis Analysis

The synthesis of related pyridine compounds involves various strategies, including nucleophilic substitution and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by reactions with methylamine and sodium methoxide, and finally bromination and hydrolysis to yield the desired product .

Molecular Structure Analysis

The molecular structure of nitropyridines can be studied using quantum mechanical and spectroscopic methods. For a similar compound, 2-Amino-3-bromo-5-nitropyridine, Density Functional Theory (DFT) calculations were used to obtain vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was optimized, and various electronic properties were calculated, including HOMO-LUMO energies and the Fukui function .

Chemical Reactions Analysis

Nitropyridines can undergo various chemical reactions, including nitration and rearrangements. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide resulted in the isolation of the 6-nitro derivative as the sole reaction product . Additionally, reactions involving triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles from isoxazol-5(2H)-ones substituted with a nitropyridine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and other substituents affects their reactivity and stability. Theoretical calculations can predict properties such as softness, electrophilicity index, and non-linear optical (NLO) behavior. For 2-Amino-3-bromo-5-nitropyridine, a low softness value and a high electrophilicity index were calculated, indicating potential biological activity. The compound also exhibited promising NLO properties, which could make it a candidate for NLO material applications .

properties

IUPAC Name |

5-bromo-2-methoxy-6-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-6(10(11)12)7(9-4)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVXYSCNTSWXJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444440 |

Source

|

| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxy-2-methyl-5-nitropyridine | |

CAS RN |

186413-76-3 |

Source

|

| Record name | 3-Bromo-6-methoxy-2-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186413-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)